2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine
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Overview
Description
2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, with a 4-chlorobenzyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . The required benzamide can be prepared from 5-amino-6-hydroxypyrimidine and acid chloride or anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole or pyridine rings.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the benzylic position .
Scientific Research Applications
2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the target and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
2-(Substituted phenyl)oxazolo[4,5-b]pyridine: These compounds have similar structures but different substituents on the phenyl ring.
Oxazolo[5,4-d]pyrimidines: These compounds have a similar oxazole-pyridine fused ring system but differ in the position of the nitrogen atoms.
Uniqueness
2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine is unique due to the presence of the 4-chlorobenzyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C13H9ClN2O |
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Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C13H9ClN2O/c14-10-3-1-9(2-4-10)7-13-16-11-8-15-6-5-12(11)17-13/h1-6,8H,7H2 |
InChI Key |
GECCFLWLBYLJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CN=C3)Cl |
Origin of Product |
United States |
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